Apoptone

描述

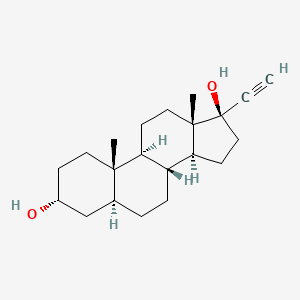

Structure

3D Structure

属性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXZOYFIHQCBN-JRRMKBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171418 | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183387-50-0 | |

| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HE 3235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Apoptone in Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on developing agents that can overcome resistance to standard hormonal therapies. In this context, the compound known as Apoptone has generated interest. However, it is crucial to distinguish between two substances that are often conflated: This compound (HE3235) , a synthetic steroid derivative, and Apatone , a combination of Vitamin C and Vitamin K3. This technical guide will provide a detailed overview of the mechanism of action for both, based on available preclinical and clinical data, to offer a clear understanding for research and drug development professionals.

Section 1: this compound (HE3235)

This compound (HE3235) is a synthetic analog of a naturally occurring adrenal steroid, 5-androstenediol.[1] Its development has been aimed at treating castration-resistant prostate cancer (CRPC). The primary mechanism of HE3235 revolves around the modulation of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.

Core Mechanism of Action

Preclinical studies have indicated that HE3235 exerts its anti-cancer effects through a multi-pronged approach targeting the AR axis and inducing programmed cell death.

-

Downregulation of Androgen Receptor: In xenograft models of castration-resistant prostate cancer, treatment with HE3235 has been shown to significantly lower the protein levels of the androgen receptor.[2] This reduction in AR expression is a key mechanism for inhibiting the growth of prostate cancer cells that remain dependent on AR signaling even in a low-androgen environment.

-

Inhibition of Intratumoral Androgen Synthesis: HE3235 has been observed to suppress the synthesis of androgens directly within the tumor microenvironment.[2] Specifically, it leads to reduced levels of testosterone and dihydrotestosterone (DHT), the most potent androgen, thereby cutting off the fuel supply for AR activation.[2][3]

-

Induction of Apoptosis and Cell Cycle Arrest: Flow cytometry analysis of prostate cancer cells treated with HE3235 revealed an increase in apoptosis and an alteration in the cell cycle.[1] The compound was found to induce cell cycle arrest in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase.[1]

Signaling Pathways

The primary signaling pathway affected by HE3235 is the Androgen Receptor (AR) signaling cascade. By reducing AR expression and intratumoral androgen levels, HE3235 effectively dampens the downstream signaling that promotes prostate cancer cell growth and survival.

Caption: Mechanism of this compound (HE3235) in Prostate Cancer Cells.

Quantitative Data

Data from preclinical studies on HE3235 in the LuCaP35V castration-resistant prostate cancer xenograft model is summarized below.

| Parameter | Treatment Group | Result | Significance |

| Tumor Volume | HE3235 | Significantly reduced | p < 0.05 |

| Tumor-Doubling Time | HE3235 | Delayed relative to vehicle | Not specified |

| Androgen Receptor Protein Levels | HE3235 | Lowered relative to vehicle | p < 0.05 |

| Androgen Receptor Gene Expression | HE3235 | Significantly reduced | p < 0.05 |

| Intratumoral Testosterone Levels | HE3235 | Reduced | Not specified |

| Intratumoral DHT Levels | HE3235 | Reduced | Not specified |

Data sourced from a 2008 press release on preclinical findings.[2]

Section 2: Apatone (Vitamins C & K3)

Apatone is a combination of ascorbic acid (Vitamin C) and menadione (Vitamin K3), typically in a 100:1 ratio.[4] This combination has been investigated for its synergistic anti-cancer effects in various cancer types, including prostate cancer.

Core Mechanism of Action

The primary mechanism of Apatone's anti-cancer activity is the induction of oxidative stress through a process of redox cycling, leading to a unique form of cell death termed "autoschizis".

-

Redox Cycling and Oxidative Stress: The combination of Vitamin C and K3 undergoes a series of oxidation-reduction reactions that generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[5][6] This leads to a state of severe oxidative stress within the cancer cells.

-

Autoschizis: This form of cell death is characterized by cell membrane injury and the progressive loss of cytoplasm through a series of self-excisions.[7] Morphologically, it displays features of both apoptosis and necrosis, including nuclear chromatin margination and cytoplasmic vacuolization, but notably, it appears to be independent of caspase-3 activation.[8]

-

DNA Damage: The excessive oxidative stress induced by Apatone leads to DNA fragmentation, contributing to cell death.[9]

-

Modulation of NF-κB Pathway: The intracellular signaling cascade initiated by Apatone-induced oxidative stress has been shown to involve the inactivation of the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of inflammation, cell survival, and proliferation.[8]

Signaling Pathways

The cytotoxic effects of Apatone are mediated primarily through the generation of ROS and the subsequent downstream consequences, including the inhibition of the pro-survival NF-κB pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. HE3235 Inhibits Growth of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 12 Week, Open Label, Phase I/IIa Study Using Apatone® for the Treatment of Prostate Cancer Patients Who Have Failed Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic antitumour activity of vitamins C and K3 against human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apatone Found Effective Against Prostate Cancer - BioResearch - Labmedica.com [labmedica.com]

- 7. faithandgratitude.org [faithandgratitude.org]

- 8. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometric and ultrastructural aspects of the synergistic antitumor activity of vitamin C-vitamin K3 combinations against human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

HE3235: A Technical Guide on its Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

HE3235, also known as 17α-ethynyl-5α-androstane-3α, 17β-diol, is a synthetic, orally bioavailable small molecule derived from an endogenous adrenal steroid hormone. It emerged as a promising therapeutic candidate for hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC). Developed by Hollis-Eden Pharmaceuticals, HE3235 was investigated for its ability to modulate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of HE3235, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

HE3235 was identified from a library of synthetic androstane steroids designed as analogues of 3β-androstanediol. The core concept behind its development was to create a compound that could interfere with the androgen receptor signaling axis, which remains active and crucial for tumor growth even in CRPC, a stage where testosterone levels are significantly suppressed. The discovery process involved screening these synthetic steroids for their ability to inhibit the proliferation of prostate cancer cells.

Synthesis Pathway

While the precise, step-by-step synthesis protocol for HE3235 is proprietary and not fully detailed in publicly available literature, the chemical structure of HE3235 (17α-ethynyl-5α-androstane-3α, 17β-diol) suggests a likely synthetic route starting from a common steroid precursor such as epiandrosterone . The synthesis would involve two key transformations:

-

Reduction of the 3-keto group: The 3-keto group of epiandrosterone would be stereoselectively reduced to a 3α-hydroxyl group.

-

Ethynylation at the 17-position: The 17-keto group would be converted to a 17β-hydroxyl and a 17α-ethynyl group. This is a standard transformation in steroid chemistry, often achieved by reaction with an acetylide salt, such as potassium acetylide, in a suitable solvent.

A plausible, though not definitively confirmed, synthesis workflow is depicted below.

Caption: Plausible synthetic pathway of HE3235 from epiandrosterone.

Mechanism of Action: Androgen Receptor Antagonism

HE3235 functions as an antagonist of the androgen receptor. In prostate cancer, the AR, when activated by androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and initiates the transcription of genes that promote tumor growth and survival. HE3235 disrupts this process.[1] Its mechanism of action involves:

-

Decreased Androgen Receptor Expression: Studies have shown that HE3235 treatment leads to a reduction in the expression of the androgen receptor in prostate cancer cells.[1]

-

Reduction of Intratumoral Androgens: HE3235 has been demonstrated to lower the levels of testosterone and dihydrotestosterone within the tumor microenvironment.[1]

The binding of HE3235 to the androgen receptor is thought to induce a conformational change in the receptor that prevents its proper activation and subsequent downstream signaling, even in the presence of residual androgens. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Caption: Simplified signaling pathway of HE3235's antagonism of the Androgen Receptor.

Preclinical Data

Preclinical studies utilizing prostate cancer xenograft models in mice have provided significant evidence for the anti-tumor activity of HE3235.

| Parameter | Model | Treatment | Result | Reference |

| Intratumoral Testosterone | LuCaP35V Xenograft | HE3235 | 89% reduction | [1] |

| Intratumoral Dihydrotestosterone | LuCaP35V Xenograft | HE3235 | 63% reduction | [1] |

| Tumor Growth | LuCaP35V Xenograft | HE3235 | Significantly prolonged tumor doubling time | [1] |

Experimental Protocol: Xenograft Studies (General Overview)

While specific protocols vary, a general methodology for preclinical xenograft studies with HE3235 would involve the following steps:

-

Cell Culture: Human prostate cancer cell lines (e.g., LuCaP35V) are cultured under standard laboratory conditions.

-

Animal Model: Immunocompromised mice (e.g., castrated male SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the prostate cancer cells is subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Mice are randomized into treatment and control groups. HE3235 is typically administered orally.

-

Data Collection and Analysis: Tumor volumes, body weights, and other relevant parameters are monitored throughout the study. At the end of the study, tumors are excised for analysis of intratumoral androgen levels and protein expression.

Caption: General experimental workflow for HE3235 preclinical xenograft studies.

Clinical Evaluation

HE3235 advanced to a Phase I/II clinical trial (NCT00716794) to evaluate its safety, tolerability, and preliminary efficacy in patients with castration-resistant prostate cancer who had progressed on prior therapies.[2][3]

| Phase | Study Identifier | Patient Population | Key Findings |

| I/II | NCT00716794 | Castration-Resistant Prostate Cancer | Well-tolerated, demonstrated clinical activity |

Conclusion

HE3235 represents a rationally designed therapeutic agent targeting the androgen receptor signaling pathway in castration-resistant prostate cancer. Its discovery was based on the chemical modification of an endogenous steroid, leading to a compound with a distinct mechanism of action involving the downregulation of AR expression and reduction of intratumoral androgens. Preclinical studies demonstrated significant anti-tumor efficacy. While the clinical development of HE3235 did not lead to its market approval, the technical information gathered from its investigation provides valuable insights for researchers and scientists in the ongoing quest to develop more effective treatments for advanced prostate cancer. The exploration of novel steroid-based molecules and the continued focus on targeting the androgen receptor axis remain critical areas of research in oncology.

References

The Biological Function of Apoptone (HE3235) in Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone™ (HE3235) is a novel, synthetic steroid analog of a testosterone metabolite, 17α-ethynyl-5α-androstane-3α,17β-diol, that was investigated for the treatment of castration-resistant prostate cancer (CRPC). Preclinical and early clinical studies suggested that this compound exerts its anti-cancer effects through a multi-faceted mechanism involving the modulation of the androgen receptor (AR) signaling pathway. This technical guide provides an in-depth overview of the biological function of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the involved pathways and workflows. Although the clinical development of this compound was discontinued, the understanding of its mechanism of action remains relevant for the development of new therapeutics targeting the AR axis.

Mechanism of Action

Preclinical studies have revealed that this compound's primary mechanism of action involves a dual impact on the androgen receptor signaling pathway. Firstly, it has been shown to suppress the expression of the androgen receptor at both the protein and gene expression levels. Secondly, this compound appears to inhibit the synthesis of androgens directly within the tumor microenvironment, thereby reducing the availability of ligands that can activate the AR. This dual action leads to the induction of apoptosis in prostate cancer cells.[1][2] It is noteworthy that the inhibition of androgen synthesis by this compound is independent of CYP17 inhibition, a common target for other androgen synthesis inhibitors.[3]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (HE3235).

Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

| Parameter | Model | Treatment Group | Result | p-value | Reference |

| Tumor Volume | LuCaP 35V | This compound | Significantly reduced | p < 0.05 | [1] |

| Tumor Doubling Time | LuCaP 35V | This compound | Delayed | Not specified | [1] |

| AR Protein Levels | LuCaP 35V | This compound | Lowered | p < 0.05 | [1] |

| AR Gene Expression | LuCaP 35V | This compound | Significantly reduced | p < 0.05 | [1] |

| Intratumoral Testosterone | LuCaP 35V | This compound | Reduced | Not specified | [1] |

| Intratumoral DHT | LuCaP 35V | This compound | Reduced | Not specified | [1] |

| PSA Levels | C4-2B (bone) | This compound | Reduced | p < 0.05 | [1] |

| Tibia Weight (tumor-bearing) | C4-2B (bone) | This compound | Significantly lowered | p < 0.05 | [1] |

Table 2: Phase I/II Clinical Trial Data of this compound in CRPC Patients

| Parameter | Patient Cohort | Dose | Result | Reference |

| Partial Overall Response | Chemotherapy-naïve | 350 mg | 1 patient with confirmed partial overall response | [3] |

| Median Time to Progression (TTP) | Taxane-resistant (evaluable) | 20 mg | 20 weeks (range 8-28) | [3] |

| Median Time to Progression (TTP) | Chemotherapy-naïve | 100 mg | 24 weeks | [4] |

| Safety and Tolerability | All cohorts | Up to 700 mg | Well-tolerated with no overt dose-limiting toxicities | [3][4] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

Animal Models for CRPC

-

Xenograft Model: The LuCaP 35V human prostate cancer xenograft model was utilized.[1]

-

Animal Strain: Immunodeficient mice (e.g., SCID mice).

-

Implantation: Human prostate tumor fragments were implanted subcutaneously.

-

Hormone Status: Animals were castrated to mimic a castration-resistant state.

-

-

Bone Metastasis Model: The C4-2B human prostate cancer cell line was used.

-

Implantation: C4-2B cells were implanted directly into the tibia of castrated SCID mice to model bone metastasis.[1]

-

In Vivo Efficacy Studies

-

Treatment: this compound was administered to the tumor-bearing mice.

-

Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.

-

Tumor Doubling Time: The time for the tumor volume to double was calculated for each group.

-

PSA Level Measurement: Serum prostate-specific antigen (PSA) levels were monitored as a biomarker of tumor activity.[1]

Analysis of Androgen Receptor Signaling

-

AR Protein Level Analysis (Immunohistochemistry/Western Blot):

-

Tumor samples were collected at the end of the study.

-

For immunohistochemistry, tumor sections were stained with an antibody specific to the androgen receptor to visualize its expression and localization.

-

For Western blot analysis, protein was extracted from tumor tissues, separated by SDS-PAGE, transferred to a membrane, and probed with an anti-AR antibody.

-

-

AR Gene Expression Analysis (Quantitative RT-PCR):

-

Total RNA was extracted from tumor samples.

-

Reverse transcription was performed to synthesize cDNA.

-

Quantitative PCR was carried out using primers specific for the androgen receptor gene to quantify its mRNA levels.[1]

-

Measurement of Intratumoral Androgens

-

Tumor Homogenization: Tumor samples were homogenized to release intracellular contents.

-

Steroid Extraction: Androgens (testosterone and DHT) were extracted from the homogenate using organic solvents.

-

Quantification (Mass Spectrometry): The levels of testosterone and DHT in the extracts were quantified using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).[1]

Apoptosis Assays

-

Methodology: While the induction of apoptosis by this compound was reported, the specific assays used in the preclinical studies were not detailed in the available documents. Standard methods for apoptosis detection include:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.

-

Caspase activity assays: To measure the activity of executioner caspases like caspase-3.

-

Annexin V staining: To detect the externalization of phosphatidylserine on the cell surface of apoptotic cells.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound in AR signaling.

Caption: Workflow for preclinical evaluation of this compound.

Discussion and Future Perspectives

The available data suggest that this compound (HE3235) was a promising agent for the treatment of CRPC, with a unique dual mechanism of action targeting both androgen receptor expression and intratumoral androgen synthesis. The preclinical studies demonstrated significant anti-tumor activity in relevant models of castration-resistant disease. The early clinical data also indicated a favorable safety profile and signs of clinical activity.

However, several key questions remain unanswered. The precise molecular target and mechanism by which this compound inhibits intratumoral androgen synthesis, independent of CYP17, have not been fully elucidated. Furthermore, its effects on androgen receptor splice variants, such as AR-V7, which are known to drive resistance to AR-targeted therapies, have not been reported. The discontinuation of this compound's clinical development means that a comprehensive understanding of its clinical efficacy and limitations will likely remain incomplete.

Despite this, the story of this compound provides valuable insights for the field of prostate cancer drug development. Its multi-targeted approach on the AR signaling pathway underscores the potential of simultaneously addressing both receptor levels and ligand availability. Future research into novel agents for CRPC could benefit from exploring compounds with similar dual-action profiles. A deeper investigation into the specific molecular targets of this compound, if undertaken, could still uncover novel therapeutic avenues for targeting androgen synthesis and overcoming resistance in advanced prostate cancer.

References

Investigating the Pharmacodynamics of Apoptone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, also known as HE3235, is an orally bioavailable synthetic adrenal steroid analogue that has demonstrated potential as an antineoplastic agent, particularly in the context of prostate cancer. Its mechanism of action centers on the induction of apoptosis in cancer cells, offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and preclinical and clinical findings.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with the androgen receptor (AR). As an androgen receptor antagonist, it modulates the expression of key genes involved in apoptosis.[1] In vitro studies have shown that this compound's inhibitory activity is dependent on the presence of the androgen receptor, as it does not affect the proliferation of AR-negative prostate cancer cell lines such as PC3 and DU145.

The binding of this compound to the androgen receptor initiates a cascade of events that culminate in programmed cell death. This is achieved through the downregulation of anti-apoptotic genes, such as Bcl-2, and the upregulation of pro-apoptotic genes, including members of the caspase family. Furthermore, there is evidence to suggest that this compound may also downregulate the expression of the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a transporter associated with multidrug resistance in cancer cells.

In Vitro Pharmacodynamics

Cell Viability and Proliferation

In vitro studies utilizing the LNCaP human prostate cancer cell line, which expresses a mutated androgen receptor, have been instrumental in elucidating the anti-proliferative effects of this compound.

Table 1: In Vitro Activity of this compound in LNCaP Cells

| Parameter | Value | Cell Line | Reference |

| IC50 | 6 nM | LNCaP | Trauger et al., 2009 |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

A typical protocol to determine the IC50 of this compound in LNCaP cells is as follows:

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Induction

This compound has been shown to induce a modest increase in apoptosis in LNCaP cells. The induction of apoptosis is a key component of its anticancer activity.

Caption: Workflow for assessing this compound-induced apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: LNCaP cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 10x IC50) or a vehicle control.

-

Incubation: Cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and a viability dye such as propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.

Signaling Pathways

The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival and death.

Caption: this compound's proposed signaling pathway.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

-

Protein Extraction: LNCaP cells are treated with this compound or vehicle control. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.

In Vivo Pharmacodynamics

Preclinical studies in xenograft models of castration-resistant prostate cancer (CRPC) have provided in vivo evidence for the antitumor activity of this compound.

Table 2: In Vivo Effects of this compound in CRPC Xenograft Models

| Parameter | Effect of this compound | Xenograft Model | Reference |

| Tumor Doubling Time | Significantly prolonged | LuCaP35V | Koreckij et al., 2009 |

| Intratumoral Testosterone | ~89% reduction | LuCaP35V | Koreckij et al., 2009 |

| Intratumoral Dihydrotestosterone | ~63% reduction | LuCaP35V | Koreckij et al., 2009 |

| Androgen Receptor Expression | Decreased | LuCaP35V | Koreckij et al., 2009 |

| Tumor Growth in Bone | Inhibited | C4-2B intratibial | Koreckij et al., 2009 |

Experimental Protocol: Xenograft Tumor Growth Study

-

Cell Implantation: Immunocompromised mice (e.g., castrated male nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., LuCaP35V).

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for AR expression or measurement of intratumoral androgen levels by mass spectrometry.

Clinical Pharmacodynamics

A Phase I/IIa clinical trial (NCT00480111) was conducted to evaluate the safety, tolerability, pharmacokinetics, and activity of this compound in men with castration-resistant prostate cancer.

Table 3: Selected Results from Phase I/IIa Clinical Trial of this compound in CRPC

| Patient Cohort | Dose | Outcome | Reference |

| Chemotherapy-naive | 100 mg/day | Median time to progression: 24 weeks | Harbor BioSciences Press Release, 2010 |

| Chemotherapy-naive | 350 mg/day | One confirmed partial overall response | Harbor BioSciences Press Release, 2010 |

The trial was an open-label, dose-escalation study where patients received oral daily doses of this compound. The primary objectives included assessing safety, tolerability, and pharmacokinetic profiles.

Conclusion

This compound (HE3235) is a promising antineoplastic agent with a distinct pharmacodynamic profile. Its mechanism of action, centered on the androgen receptor-mediated induction of apoptosis, provides a rational basis for its development in the treatment of prostate cancer. In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth. Early clinical data suggest that this compound is well-tolerated and may have clinical activity in patients with castration-resistant prostate cancer. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

Apoptone (HE3235): A Novel Steroid Analog Targeting Hormone-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hormone-resistant prostate cancer (HRPC), also known as castration-resistant prostate cancer (CRPC), presents a significant clinical challenge as tumors progress despite androgen deprivation therapy. Apoptone (HE3235), a novel synthetic steroid analog derived from a testosterone metabolite, has emerged as a promising therapeutic agent in this setting. Preclinical and early clinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in hormone-resistant prostate cancer models. This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols from pivotal research, and visualizations of the implicated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily targeting the androgen receptor (AR) signaling axis, a critical driver of prostate cancer progression, even in the castration-resistant state. The primary mechanisms of action are:

-

Downregulation of Androgen Receptor (AR): Preclinical studies have shown that this compound significantly reduces the levels of both AR protein and AR gene expression in CRPC models. The precise mechanism of AR degradation is believed to involve the ubiquitin-proteasome pathway, a major route for the degradation of cellular proteins, including the androgen receptor. While not definitively shown for this compound, E3 ligases such as MDM2 and CHIP are known to be involved in AR ubiquitination and subsequent proteasomal degradation.

-

Inhibition of Intratumoral Androgen Synthesis: A key feature of CRPC is the ability of cancer cells to synthesize their own androgens, thereby maintaining AR activation. This compound has been shown to significantly decrease the intratumoral concentrations of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This suggests that this compound may inhibit one or more key enzymes in the steroidogenesis pathway, such as CYP17A1, AKR1C3, or HSD3B2, effectively cutting off the fuel supply for the androgen receptor.

By simultaneously reducing the expression of the androgen receptor and depleting its activating ligands, this compound delivers a dual blow to the AR signaling pathway, leading to the induction of apoptosis and inhibition of tumor growth in hormone-resistant prostate cancer.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound (HE3235).

Table 1: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer Xenograft Models

| Parameter | Xenograft Model | Treatment Group | Result | P-value | Citation |

| Tumor Growth Inhibition | LuCaP 35V | This compound vs. Vehicle | Significantly reduced tumor volume | < 0.05 | [1] |

| LuCaP 35V (AED-stimulated) | This compound vs. Vehicle | 25% inhibition of tumor growth rate | Not Reported | ||

| LuCaP 35V (non-stimulated) | This compound vs. Vehicle | 43% inhibition of tumor growth rate | Not Reported | ||

| Tumor Doubling Time | LuCaP 35V | This compound vs. Vehicle | Significantly delayed tumor-doubling time | Not Reported | [1] |

| Androgen Receptor Expression | LuCaP 35V | This compound vs. Vehicle | Lowered AR protein levels and significantly reduced AR gene expression | < 0.05 | [1] |

| Intratumoral Androgen Levels | LuCaP 35V | This compound vs. Vehicle | ~89% reduction in testosterone | Not Reported | |

| LuCaP 35V | This compound vs. Vehicle | ~63% reduction in dihydrotestosterone (DHT) | Not Reported | ||

| Bone Metastasis Model | C4-2B | This compound vs. Vehicle | Significantly lowered tumor-bearing tibia weight | < 0.05 | [1] |

| C4-2B | This compound vs. Vehicle | 17% reduction in tibiae weight | Not Reported | ||

| PSA Levels (Preclinical) | C4-2B | This compound vs. Vehicle | Significantly reduced PSA levels | < 0.05 | [1] |

| C4-2B | This compound vs. Vehicle | ~50% reduction in normalized PSA levels | Not Reported |

AED: 5'-androstenediol

Table 2: Phase I/IIa Clinical Trial Data of this compound in Castration-Resistant Prostate Cancer (NCT00716794)

| Parameter | Patient Cohort | Dose | Result | Citation |

| Median Time to Progression (TTP) | Chemotherapy-naive | 100 mg/day | 24 weeks | [2] |

| Chemotherapy-naive | 350 mg/day | Not reached at the time of reporting | [2] | |

| Taxane-resistant | 20 mg/day | 20 weeks | ||

| Overall Response | Chemotherapy-naive | 350 mg/day | 1 confirmed partial overall response (disappearance of a 1.1 cm target tumor) | [2] |

| Disease Stabilization | Chemotherapy-naive | 100 mg/day | 10 of 11 patients had stable disease at 8 weeks | [2] |

| Chemotherapy-naive | 350 mg/day | 10 of 11 patients had stable disease at 8 weeks | [2] | |

| Safety | All cohorts | Up to 350 mg/day | Well tolerated with no overt dose-limiting toxicities observed | [2] |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are based on publicly available information and may be incomplete. For complete and precise methodologies, direct reference to the full-text publications is recommended.

Animal Models

-

LuCaP 35V Subcutaneous Xenograft Model:

-

Animal Strain: Male immunodeficient mice (e.g., SCID).

-

Tumor Implantation: Human LuCaP 35V prostate cancer tumor fragments were implanted subcutaneously.

-

Hormonal Status: Animals were castrated to mimic a hormone-resistant state. Some cohorts may have been stimulated with 5'-androstenediol (AED) to provide a substrate for intratumoral androgen synthesis.

-

Treatment: this compound (HE3235) was administered, likely via oral gavage or intraperitoneal injection, at specified doses and schedules. A vehicle control group was used for comparison.

-

Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of androgen receptor protein and gene expression, and intratumoral androgen levels.

-

-

C4-2B Intratibial Bone Metastasis Model:

-

Animal Strain: Male immunodeficient mice (e.g., SCID).

-

Tumor Implantation: Human C4-2B prostate cancer cells were injected directly into the tibia of castrated mice.

-

Treatment: this compound (HE3235) was administered at specified doses and schedules, with a corresponding vehicle control group.

-

Endpoints: Tumor-bearing tibia weight was measured at the end of the study. Serum PSA levels were monitored throughout the study.

-

Analytical Methods

-

Tumor Volume Measurement: Tumor dimensions were measured with calipers, and tumor volume was calculated using a standard formula (e.g., length × width² / 2).

-

PSA Level Measurement: Serum PSA levels were quantified using a commercially available ELISA kit.

-

Androgen Receptor Expression Analysis:

-

Protein: Western blotting was likely used to determine the levels of AR protein in tumor lysates.

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) was likely used to measure the mRNA levels of the androgen receptor gene.

-

-

Intratumoral Androgen Measurement: Tumor tissue was homogenized, and androgens (testosterone and DHT) were extracted. The concentrations of these androgens were then quantified using a sensitive technique such as liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action of this compound in hormone-resistant prostate cancer.

Experimental Workflow

Caption: Generalized workflow for preclinical evaluation of this compound.

Conclusion

This compound (HE3235) represents a promising therapeutic strategy for hormone-resistant prostate cancer by targeting the androgen receptor signaling pathway through a dual mechanism of AR downregulation and inhibition of intratumoral androgen synthesis. The preclinical data demonstrate significant anti-tumor activity in relevant CRPC models, and early clinical findings suggest a favorable safety profile and potential for clinical benefit. Further investigation into the precise molecular targets of this compound and the completion of larger clinical trials are warranted to fully elucidate its therapeutic potential in this challenging disease setting. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of this compound and similar next-generation hormonal therapies.

References

- 1. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]

- 2. Distinct patterns of dysregulated expression of enzymes involved in androgen synthesis and metabolism in metastatic prostate cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of HE3235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HE3235, also known as Apoptone®, is a synthetic analogue of the endogenous steroid 17α-ethynyl-5α-androstane-3α, 17β-diol. It has been investigated primarily for its potential therapeutic applications in hormone-dependent malignancies, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the molecular targets of HE3235, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams in the DOT language.

Primary Molecular Target: The Androgen Receptor

The principal molecular target of HE3235 is the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. HE3235 functions as a direct antagonist of the AR.

Mechanism of Action: Androgen Receptor Antagonism

HE3235 competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This interaction prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor. Consequently, the conformational changes in the AR necessary for its activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes are inhibited. In preclinical studies involving castrated male mice with LuCaP35V prostate cancer xenografts, treatment with HE3235 resulted in a significant decrease in androgen receptor expression.[1][2][3]

Downstream Effects on Cellular Signaling

The antagonism of the androgen receptor by HE3235 initiates a cascade of downstream cellular events, primarily culminating in the induction of apoptosis and the inhibition of tumor growth.

Modulation of Apoptotic Pathways

HE3235 has been shown to induce apoptosis in prostate cancer cells.[2][4] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade, specifically members of the Bcl-2 family and caspases.

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of cell fate. While direct quantitative data on the effect of HE3235 on the Bcl-2/Bax ratio is not available in the reviewed literature, its pro-apoptotic effects strongly suggest a shift in this balance towards apoptosis. This is likely achieved by the downregulation of anti-apoptotic proteins like Bcl-2 and/or the upregulation of pro-apoptotic proteins.

-

Activation of Caspases: Caspases are a family of cysteine proteases that are the central executioners of apoptosis. The pro-apoptotic signaling initiated by HE3235 leads to the activation of these enzymes. Although specific quantitative data on the fold-increase in caspase activity induced by HE3235 is not detailed in the available literature, the observed increase in apoptosis in LNCaP cells treated with HE3235 points to the involvement of caspase activation.[2][4]

Inhibition of Tumor Growth and Androgen Levels

In vivo studies have demonstrated the efficacy of HE3235 in inhibiting the growth of castration-resistant prostate cancer. In a preclinical model using LuCaP35V xenografts in castrated mice, HE3235 significantly lowered the levels of intratumoral testosterone and dihydrotestosterone by approximately 89% and 63%, respectively.[1][3] Furthermore, in a model of prostate cancer bone metastases using C4-2B cells, HE3235 treatment led to a 17% reduction in the weight of the tumor-bearing tibiae and a roughly 50% decrease in normalized prostate-specific antigen (PSA) levels.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of HE3235.

| In Vivo Model | Parameter Measured | Result | Reference |

| LuCaP35V Xenografts | Intratumoral Testosterone Levels | ~89% decrease | [1][3] |

| LuCaP35V Xenografts | Intratumoral Dihydrotestosterone Levels | ~63% decrease | [1][3] |

| C4-2B Intratibial Injections | Tibiae Weight | 17% reduction | [3] |

| C4-2B Intratibial Injections | Normalized PSA Levels | ~50% decrease | [3] |

Experimental Protocols

Detailed experimental protocols for the specific studies on HE3235 are not publicly available. However, based on standard methodologies in the field, the following representative protocols outline the likely procedures used to assess the molecular targets of HE3235.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Purified recombinant human androgen receptor (LBD)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone)

-

Test compound (HE3235)

-

Scintillation fluid and vials

-

Assay buffer (e.g., TEG buffer with protease inhibitors)

-

96-well filter plates

Procedure:

-

A solution of the purified androgen receptor is prepared in the assay buffer.

-

The test compound (HE3235) is serially diluted to create a range of concentrations.

-

In a 96-well plate, the androgen receptor solution, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound are combined.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The mixture is then transferred to a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

The filter plate is washed to remove any remaining unbound radioligand.

-

The filter from each well is transferred to a scintillation vial with scintillation fluid.

-

The radioactivity in each vial is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with a test compound.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium and supplements

-

Test compound (HE3235)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of HE3235 or a vehicle control for a specified period (e.g., 24-72 hours).

-

After treatment, the cells are harvested and washed with PBS.

-

The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is determined.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Test compound (HE3235)

-

Lysis buffer with protease inhibitors

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

LNCaP cells are treated with HE3235 or a vehicle control.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and β-actin.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The band intensities are quantified, and the Bcl-2/Bax ratio is calculated after normalizing to the loading control.

Visualizations of Signaling Pathways and Workflows

Caption: HE3235 signaling pathway in prostate cancer cells.

Caption: Workflow for Western Blot analysis of Bcl-2 family proteins.

Note on ABCG2

While some sources suggest that HE3235 may down-regulate the multi-drug resistance protein ABCG2, a thorough review of the available primary scientific literature did not yield direct experimental evidence or detailed protocols to substantiate this claim. Therefore, ABCG2 is not included in this guide as a confirmed molecular target of HE3235. Further research would be required to validate this potential mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]

Methodological & Application

Application Notes and Protocols for Apogossypolone (ApoG2)-Induced Apoptosis in LNCaP Cell Lines

These application notes provide a detailed protocol for inducing apoptosis in LNCaP human prostate cancer cells using Apogossypolone (ApoG2), a known apoptosis-inducing agent. The following sections detail the required materials, step-by-step experimental procedures, and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of cancer biology and drug development.

Data Summary

The following table summarizes the quantitative data on the effect of Apogossypolone (ApoG2) on LNCaP cell viability as determined by MTT assay.

| Treatment Group | Concentration (mmol/l) | Incubation Time (h) | Cell Viability (%) |

| Control | 0 | 24 | 100 |

| ApoG2 | 0.01 | 24 | Significantly lower than control* |

| ApoG2 | 0.02 | 24 | Significantly lower than control |

| ApoG2 | 0.04 | 24 | Significantly lower than control |

| ApoG2 | 0.02 | 48 | Significantly lower than 24h |

| ApoG2 | 0.02 | 72 | Significantly lower than 48h |

| ApoG2 | 0.02 | 96 | Significantly lower than 72h |

| ApoG2 + 3-MA | 0.01 + 10 | 24 | Significantly decreased compared to ApoG2 alone |

| ApoG2 + 3-MA | 0.02 + 10 | 24 | Significantly decreased compared to ApoG2 alone |

| ApoG2 + 3-MA | 0.04 + 10 | 24 | Significantly decreased compared to ApoG2 alone |

**P<0.05, **P<0.01 compared with the control. Data is presented as a summary of findings from referenced literature[1].

Experimental Protocols

LNCaP Cell Culture

The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line.

-

Growth Medium: Maintain LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Grow cells at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh growth medium and split them at a ratio of 1:3 to 1:6.[2]

Apogossypolone (ApoG2) Treatment

-

Preparation of ApoG2 Stock Solution: Prepare a stock solution of Apogossypolone (ApoG2) in DMSO. Further dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.01, 0.02, and 0.04 mmol/l).

-

Cell Seeding: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of ApoG2 or DMSO as a vehicle control. Incubate the cells for the desired time periods (e.g., 24, 48, 72, 96 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed LNCaP cells (5x10^5 cells/well) in a 96-well plate and treat with ApoG2 as described above.[1]

-

After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is used to detect apoptosis.

-

Procedure:

-

Seed LNCaP cells in 6-well plates and treat with ApoG2.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The percentage of apoptotic cells is calculated by summing the early apoptotic (Annexin V+/PI−) and late apoptotic (Annexin V+/PI+) populations.[1]

-

Visualizations

Caption: Experimental Workflow for Assessing this compound (ApoG2) Effects.

Caption: this compound (ApoG2) Induced Apoptosis Pathway.

References

Application Notes and Protocols for Apoptosis Induction Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to accurately measure the induction of apoptosis is therefore critical for basic research and drug development. These application notes provide detailed protocols for inducing and quantifying apoptosis in a mammalian cell line (exemplified as HE3235) using established and reliable methods. The described assays include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key effector caspases, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.

Data Presentation

The following tables summarize representative quantitative data obtained from apoptosis induction experiments.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| Staurosporine | 0.5 | 60.8 ± 3.5 | 25.4 ± 2.9 | 13.8 ± 1.7 |

| Staurosporine | 1.0 | 35.1 ± 4.2 | 40.2 ± 3.8 | 24.7 ± 2.1 |

| Compound X | 10 | 70.3 ± 2.8 | 18.9 ± 2.2 | 10.8 ± 1.5 |

| Compound X | 50 | 45.6 ± 3.9 | 35.1 ± 3.1 | 19.3 ± 2.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Measurement

| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |

| Staurosporine | 0.5 | 85,345 ± 5,678 | 5.6 |

| Staurosporine | 1.0 | 152,890 ± 9,876 | 10.0 |

| Compound X | 10 | 48,765 ± 3,456 | 3.2 |

| Compound X | 50 | 99,876 ± 7,890 | 6.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: DNA Fragmentation Analysis (Sub-G1 Population)

| Treatment | Concentration (µM) | % Sub-G1 Population |

| Vehicle Control | 0 | 1.8 ± 0.4 |

| Staurosporine | 0.5 | 15.7 ± 1.9 |

| Staurosporine | 1.0 | 32.4 ± 3.1 |

| Compound X | 10 | 9.8 ± 1.2 |

| Compound X | 50 | 21.5 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments, analyzed by flow cytometry after propidium iodide staining.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the basic steps for culturing HE3235 cells and treating them with apoptosis-inducing agents.

Materials:

-

HE3235 cells

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Apoptosis-inducing agents (e.g., Staurosporine, Compound X)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HE3235 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[1]

-

Passage the cells as needed to maintain sub-confluent cultures.

-

For apoptosis induction, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare stock solutions of apoptosis-inducing agents and the vehicle control.

-

On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentrations of the test compounds or vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for apoptosis induction.[2]

Annexin V/PI Staining for Apoptosis Detection

This protocol details the staining of cells with Annexin V and Propidium Iodide (PI) for the detection of early and late apoptotic cells by flow cytometry.[3][4]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[3]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Cold PBS

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Induce apoptosis in HE3235 cells as described in Protocol 1.

-

Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[5]

-

Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[5]

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

-

Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[6]

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-Glo® 3/7 Assay

This protocol describes a luminescent assay for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[7]

Materials:

-

Treated and control cells in a 96-well plate

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

Luminometer

Protocol:

-

Seed HE3235 cells in a white-walled 96-well plate and induce apoptosis as described in Protocol 1.

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

-

Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer.

DNA Fragmentation Analysis by Propidium Iodide Staining

This protocol describes the analysis of DNA fragmentation, a hallmark of late-stage apoptosis, by quantifying the sub-G1 cell population using flow cytometry.[8]

Principle: During apoptosis, endonucleases cleave genomic DNA into smaller fragments.[8] When cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry, apoptotic cells with fragmented DNA will have a lower DNA content than healthy G1 cells and will appear as a distinct "sub-G1" peak in the DNA content histogram.[8]

Materials:

-

Treated and control cells

-

Cold PBS

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Induce apoptosis in HE3235 cells as described in Protocol 1.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Visualizations

Caption: Workflow for apoptosis induction and analysis.

Caption: Key pathways in apoptosis signaling.

References

- 1. Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in cells | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. bosterbio.com [bosterbio.com]

- 6. cdn.hellobio.com [cdn.hellobio.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 8. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Studying Apoptone Efficacy in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptone, a combination of Vitamin C (ascorbic acid) and Vitamin K3 (menadione), is a promising anti-cancer agent. Its mechanism of action is primarily attributed to the induction of oxidative stress within cancer cells, leading to a unique form of cell death known as autoschizis. This process is characterized by the progressive loss of cytoplasm through a series of self-excisions, ultimately resulting in cell death. Unlike classical apoptosis, autoschizis is reportedly independent of caspase-3 activation.[1] Preclinical studies in various in vivo animal models have demonstrated the potential of this compound to inhibit tumor growth and metastasis.

These application notes provide detailed protocols and compiled data from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound. The focus is on a Lewis lung carcinoma syngeneic model, with additional information on prostate cancer xenograft and transgenic models.

Mechanism of Action: this compound-Induced Oxidative Stress and Autoschizis

This compound's anti-cancer activity stems from the synergistic interaction between its two components. This combination generates reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), through a redox cycling mechanism.[1] This surge in ROS overwhelms the antioxidant capacity of cancer cells, leading to oxidative stress, DNA damage, and ultimately, cell death via autoschizis.

In Vivo Animal Model: Lewis Lung Carcinoma

A syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice has been effectively used to evaluate the in vivo efficacy of this compound.[2]

Experimental Protocol

1. Cell Culture:

-

Culture Lewis Lung Carcinoma (LLC) cells in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells regularly to maintain exponential growth.

2. Animal Model:

-

Use male C57BL/6 mice, 6-8 weeks old.

-

Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

-

Harvest LLC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Allow tumors to grow for 9 days post-implantation before starting treatment.[2]

4. Treatment Regimen:

-

Prepare this compound solution by dissolving Vitamin C and Vitamin K3 in a sterile vehicle suitable for intraperitoneal injection. The ratio of Vitamin C to Vitamin K3 should be 100:1.

-

Divide mice into the following groups (n=8-10 mice/group):

-

Administer treatment via intraperitoneal (i.p.) injection twice a week for 28 days.[2]

5. Efficacy Evaluation:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

-

Survival: Monitor animals daily and record survival. Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Metastasis Assessment: At the end of the study, euthanize mice and collect lungs to assess metastatic burden. Count the number of visible metastatic nodules on the lung surface.

-

Biomarker Analysis: Collect tumor tissue and blood samples for biomarker analysis. Potential biomarkers to investigate include proteins involved in metastasis and cell proliferation.

Quantitative Data Summary

| Treatment Group | Dose | Tumor Growth Inhibition | Reduction in Lung Metastasis | Effect on Metastasis-Related Proteins |

| Low-Dose this compound | 100 mg/kg VC + 1 mg/kg VK3 | Significant inhibition | Significant reduction | Decreased plasma MMP-2 and MMP-9 activity[2] |

| High-Dose this compound | 1,000 mg/kg VC + 10 mg/kg VK3 | Dose-dependent significant inhibition[2] | Dose-dependent significant reduction[2] | Increased TIMP-1 and TIMP-2 expression in lung tissue[2] |

| Cisplatin (Positive Control) | 6 mg/kg | Significant inhibition[2] | Significant reduction | Not reported |

In Vivo Animal Models: Prostate Cancer

This compound has also been evaluated in preclinical models of prostate cancer, including a xenograft model using DU-145 human prostate cancer cells and a transgenic model.

DU-145 Xenograft Model

While specific peer-reviewed publications detailing this compound's efficacy with extensive quantitative data in this model were not fully identified in the search, a general protocol for establishing a DU-145 xenograft model is provided below for researchers interested in this application.

Experimental Protocol

1. Cell Culture:

-

Culture DU-145 human prostate carcinoma cells in a suitable medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

-

Maintain in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

-

Use immunodeficient mice such as athymic nude or NOD/SCID mice, 6-8 weeks old.

3. Tumor Cell Implantation:

-

Harvest DU-145 cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Treatment Regimen:

-

Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups.

-

This compound can be administered orally or via intraperitoneal injection. A previously reported oral dose in a clinical trial was 5000 mg of Vitamin C and 50 mg of Vitamin K3 daily.[3] Dose adjustments for murine models would be necessary.

5. Efficacy Evaluation:

-

Monitor tumor volume, body weight, and survival as described for the LLC model.

-

At the end of the study, tumors can be excised for histological and biomarker analysis.

Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model

The TRAMP model, which spontaneously develops prostate cancer, has been mentioned as a model for this compound studies.[3] This model allows for the evaluation of therapeutics in a more immunologically complete system compared to xenografts.

Model Description:

-

TRAMP mice carry a transgene encoding the SV40 large T antigen under the control of the prostate-specific probasin promoter.

-

These mice develop prostate tumors that progress through stages similar to human prostate cancer.

Experimental Approach:

-

Treatment with this compound would typically begin at a specific age corresponding to a particular stage of prostate cancer development in these mice.

-

Efficacy would be assessed by monitoring tumor progression through imaging (e.g., MRI or ultrasound), histological analysis of the prostate at the study endpoint, and survival analysis.

Conclusion

The provided protocols and data offer a foundation for conducting in vivo studies to assess the efficacy of this compound. The Lewis Lung Carcinoma model, in particular, has demonstrated the potential of this compound to inhibit tumor growth and metastasis. Further research in well-defined xenograft and transgenic models will be crucial to fully elucidate the therapeutic potential of this promising anti-cancer agent. It is recommended that researchers adapt these protocols to their specific experimental goals and adhere to all institutional guidelines for animal care and use.

References

- 1. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of vitamin C in combination with vitamin K3 on tumor growth and metastasis of Lewis lung carcinoma xenografted in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Standard Operating Procedure for Apoptone Administration in Mice: A Guideline for Preclinical Research

For Immediate Release

This document provides a detailed framework for the administration of Apoptone (also known as HE3235), a promising anti-cancer agent, in murine models for preclinical research. This guide is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in in vivo studies.

Introduction